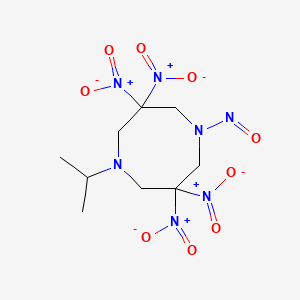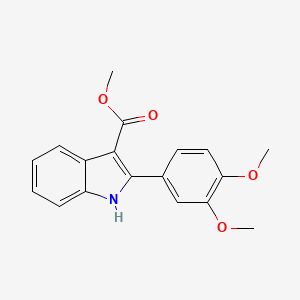
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one is a synthetic organic compound that features a triazole ring, a phenyl group, and a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one typically involves the following steps:
Formation of the Heptanone Backbone: The heptanone backbone can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Triazole Ring: The triazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one involves its interaction with specific molecular targets:
Biological Targets: The triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction is crucial for its antifungal and antibacterial properties.
Pathways: The compound interferes with the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-one
Uniqueness
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)heptan-3-one is unique due to its specific structural features, such as the heptanone backbone and the presence of both a phenyl group and a triazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
89517-60-2 |
|---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)heptan-3-one |
InChI |
InChI=1S/C17H23N3O/c1-4-10-17(2,3)16(21)15(20-13-18-12-19-20)11-14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3 |
InChI Key |
WESFAXBBEHUFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)C(CC1=CC=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



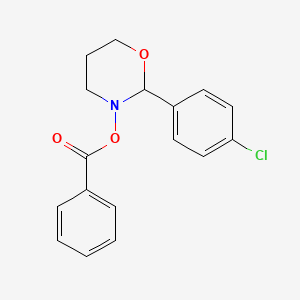
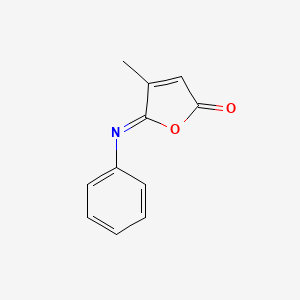
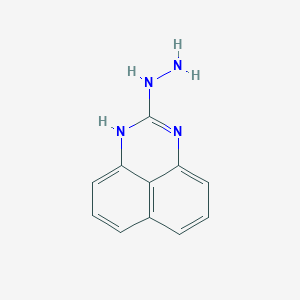
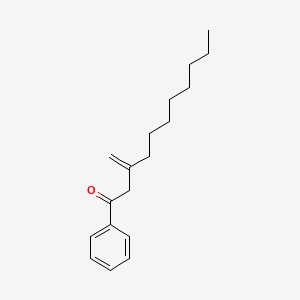
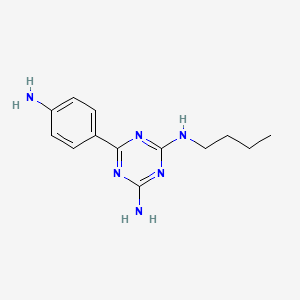

![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)
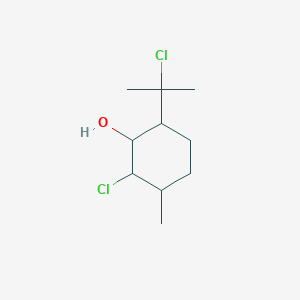
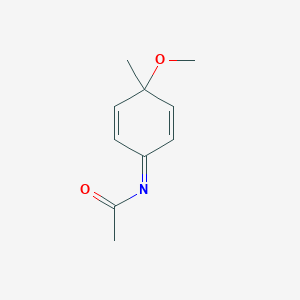
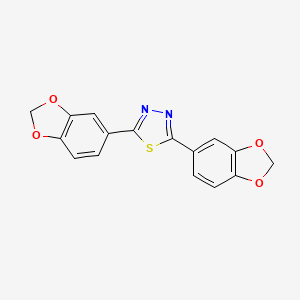
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
